An In-Depth Technical Guide to Ethyl 3-Acetoxyhexanoate: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to Ethyl 3-Acetoxyhexanoate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-acetoxyhexanoate, a carboxylic acid ester, is a molecule of interest in the fields of flavor and fragrance chemistry, with emerging potential in other specialized applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, a validated synthesis protocol, and an exploration of its reactivity and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific disciplines who require a thorough understanding of this compound.
Chemical Identity and Physical Properties
Ethyl 3-acetoxyhexanoate is systematically named ethyl 3-acetyloxyhexanoate.[1] It is a colorless to pale yellow liquid with a fruity, green odor.[2] Key identifiers and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₄ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| CAS Number | 21188-61-4 | [1] |
| IUPAC Name | ethyl 3-acetyloxyhexanoate | [1] |
| Synonyms | Ethyl 3-acetoxycaproate, 3-Acetoxyhexanoic acid ethyl ester | [1] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 200-201 °C at 760 mmHg | [2] |
| Specific Gravity | 1.009 - 1.015 @ 25 °C | [2] |
| Refractive Index | 1.419 - 1.425 @ 20 °C | [2] |
| Flash Point | > 100 °C (> 212 °F) | [2] |
| Solubility | Very slightly soluble in water; soluble in alcohol | [2] |
Spectroscopic Analysis
A thorough understanding of the spectral characteristics of ethyl 3-acetoxyhexanoate is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly available, fully interpreted spectra are limited, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the acetyl group (a singlet), and the hexanoate backbone (a series of multiplets). The proton at the C3 position, being attached to the electron-withdrawing acyloxy group, would appear as a downfield multiplet.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (one for the ester and one for the acetate), the carbon bearing the acyloxy group (C3), and the remaining aliphatic carbons. The chemical shifts of the carbonyl carbons and C3 will be the most downfield due to the deshielding effect of the oxygen atoms.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of ethyl 3-acetoxyhexanoate would likely exhibit a molecular ion peak [M]⁺ at m/z = 202. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the acetyl group (-COCH₃, m/z = 43), and acetic acid (-CH₃COOH, m/z = 60) via McLafferty rearrangement.
Infrared (IR) Spectroscopy
The IR spectrum of ethyl 3-acetoxyhexanoate is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations will also be prominent in the 1000-1300 cm⁻¹ region.
Synthesis and Manufacturing
The primary route for the synthesis of ethyl 3-acetoxyhexanoate is through the acetylation of its precursor, ethyl 3-hydroxyhexanoate. This reaction is a standard esterification and can be accomplished using various acetylating agents. A common and effective laboratory-scale method involves the use of acetic anhydride with a base catalyst such as pyridine.
Rationale for Synthetic Approach
The acetylation of a secondary alcohol, such as the hydroxyl group in ethyl 3-hydroxyhexanoate, is a well-established and high-yielding transformation. Acetic anhydride is a cost-effective and readily available acetylating agent. Pyridine serves as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct, driving the reaction to completion. The reaction is typically clean, and the product can be readily purified by standard techniques such as distillation or chromatography.
Caption: General workflow for the synthesis of ethyl 3-acetoxyhexanoate.
Detailed Experimental Protocol: Acetylation of Ethyl 3-hydroxyhexanoate
This protocol is adapted from standard acetylation procedures.[3]
Materials:
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Ethyl 3-hydroxyhexanoate
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Acetic anhydride
-
Pyridine (anhydrous)
-
Diethyl ether (or other suitable extraction solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-hydroxyhexanoate (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude ethyl 3-acetoxyhexanoate by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity and Stability
The reactivity of ethyl 3-acetoxyhexanoate is primarily dictated by the two ester functional groups.
Hydrolysis
As an ester, ethyl 3-acetoxyhexanoate is susceptible to hydrolysis under both acidic and basic conditions.
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Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed back to ethyl 3-hydroxyhexanoate and acetic acid. This reaction is reversible.
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Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes irreversible hydrolysis to form the corresponding carboxylate salts (3-hydroxyhexanoate and acetate) and ethanol. The kinetics of ester hydrolysis are typically second-order.
Caption: Hydrolysis pathways of ethyl 3-acetoxyhexanoate.
Thermal Decomposition
Potential Biological Activity and Applications
While ethyl 3-acetoxyhexanoate is primarily used as a flavoring agent in food products and as a fragrance ingredient, there is growing interest in the biological activities of related compounds.
Antiviral Potential of the Precursor
Recent studies have demonstrated that the precursor, ethyl 3-hydroxyhexanoate, exhibits potent antiviral activity against Coxsackievirus B (CVB) infection in vitro and in vivo.[4][5] The study reported a 50% effective concentration (EC₅₀) of 1.2 μM and a 50% cytotoxicity concentration (CC₅₀) of 25.6 μM, resulting in a selectivity index (SI) of 20.8.[4][5] The proposed mechanism of action is the inhibition of viral RNA replication.[4][5]
The acetylation of a hydroxyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Acetylation can increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. However, it can also impact the binding affinity to the target protein. Therefore, the antiviral activity of ethyl 3-acetoxyhexanoate warrants direct investigation to determine if the acetyl group enhances, diminishes, or has no effect on the activity of the parent compound.
Considerations for Drug Development
The "drug-likeness" of ethyl 3-acetoxyhexanoate can be assessed using computational tools. Its relatively low molecular weight and moderate lipophilicity suggest that it may possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. However, the presence of two ester groups makes it susceptible to hydrolysis by esterases in the body, which could be a factor in its metabolic stability and duration of action. This could be advantageous for a prodrug strategy, where the acetyl group is cleaved in vivo to release the active hydroxy-ester.
Safety and Toxicology
Conclusion
Ethyl 3-acetoxyhexanoate is a well-characterized compound with established applications in the flavor and fragrance industries. Its synthesis is straightforward, and its chemical properties are well-understood. The recent discovery of significant antiviral activity in its precursor, ethyl 3-hydroxyhexanoate, opens up new avenues for research into the potential therapeutic applications of ethyl 3-acetoxyhexanoate and related derivatives. Further investigation into its biological activity, metabolic stability, and toxicological profile is warranted to fully explore its potential in the field of drug development.
References
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PubChem. Ethyl 3-acetoxyhexanoate. National Center for Biotechnology Information. [Link]
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The Good Scents Company. ethyl 3-acetoxyhexanoate. [Link]
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PubChem. Ethyl 3-hydroxyhexanoate. National Center for Biotechnology Information. [Link]
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The Good Scents Company. ethyl 3-hydroxyhexanoate. [Link]
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SpectraBase. Ethyl 3-hydroxyhexanoate. Wiley-VCH GmbH. [Link]
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Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. [Link]
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Olasunkanmi, O. I., et al. (2022). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Frontiers in Microbiology, 13, 863336. [Link]
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PubMed. Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. [Link]
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Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, ethyl 3-hydroxyhexanoate, CAS Registry Number 2305-25-1. Food and Chemical Toxicology, 138 Suppl 1, 111269. [Link]
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